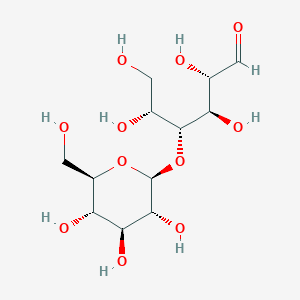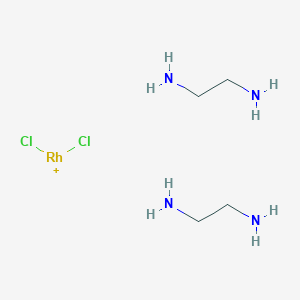
4-O-beta-D-Glucopyranosyl-D-mannose
Vue d'ensemble
Description
4-O-beta-D-Glucopyranosyl-D-mannose, also known as Glc-Man, is a D-glucopyranosyl-(1->4)-aldehydo-D-mannose . It has a molecular formula of C12H22O11 and a molecular weight of 342.30 g/mol . It is synthesized from equimolar amounts of 6-deoxy-glucose and alpha-D-glucose-1-phosphate (G-1-P), D-mannosamine and alpha-D-glucose-1-phosphate (G-1-P), and D-mannose and alpha-D-glucose-1-phosphate (G-1-P) using cellobiose phosphorylase from Cellvibrio gilvus .
Synthesis Analysis
The synthesis of 4-O-beta-D-Glucopyranosyl-D-mannose involves the use of cellobiose phosphorylase from Cellvibrio gilvus . The process involves the reaction of equimolar amounts of 6-deoxy-glucose and alpha-D-glucose-1-phosphate (G-1-P), D-mannosamine and alpha-D-glucose-1-phosphate (G-1-P), and D-mannose and alpha-D-glucose-1-phosphate (G-1-P) .Molecular Structure Analysis
The molecular structure of 4-O-beta-D-Glucopyranosyl-D-mannose is characterized by a beta-D-gluco-hexopyranosyl-(1->4)-aldehydo-D-manno-hexose configuration . The IUPAC name is (2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal .Chemical Reactions Analysis
Cellobiose 2-epimerase (CE) catalyzes the reversible epimerization of cellobiose to 4-O-beta-D-glucopyranosyl-D-mannose . This reaction is part of the degradation of konjac glucomannan by enzymes in human feces .Physical And Chemical Properties Analysis
4-O-beta-D-Glucopyranosyl-D-mannose has a molecular weight of 342.30 g/mol and a molecular formula of C12H22O11 . Its IUPAC name is (2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal .Applications De Recherche Scientifique
Synthesis and Structure Confirmation :
- Glc-Man was synthesized using cellobiose phosphorylase from Cellvibrio gilvus. The yield was about 50% based on the initial amount of D-mannose. Its structure was confirmed through NMR and mass spectroscopy analysis (Tariq & Hayashi, 1995).
Potential as Endomannosidase Inhibitors :
- Compounds including Glc-Man were synthesized as potential endomannosidase inhibitors, which could be useful in understanding N-linked glycoprotein processing and possibly in the treatment of certain viral diseases (Suhara & Achiwa, 1995).
Enzymatic Epimerization Studies :
- Glc-Man was formed from cellobiose by enzymes in Ruminococcus albus cultures. Its reversible epimerization suggests a unique biochemical reaction mechanism (Tyler & Leatherwood, 1967).
- The enzymatic mechanism for converting cellobiose to Glc-Man was investigated in detail, providing insights into its biochemical behavior (Amein & Leatherwood, 1969).
Potential in Glycoprotein Processing :
- Studies involving ribonuclease B indicated the presence of a mannose residue linked to Glc-Man, hinting at its role in glycoprotein processing (Tarentino, Plummer, & Maley, 1970).
Study in Lysosomal Enzyme Uptake :
- Research on human beta-glucuronidase showed the significance of phosphate on D-mannose-type carbohydrates, such as Glc-Man, in enzyme uptake by human fibroblasts (Kaplan, Achord, & Sly, 1977).
Studies on Oligosaccharides and Enzyme Specificity :
- Various studies have been conducted on oligosaccharides containing Glc-Man, focusing on enzyme specificity and sugar interactions, which are relevant for understanding metabolic pathways and enzyme functions (e.g., Bessell, Foster, & Westwood, 1972; Xu et al., 1995).
Role in Polysaccharide Structure and Function :
- Glc-Man has been identified in various polysaccharides, providing insights into the structural and functional properties of these biopolymers (e.g., Hua et al., 2004; Bao et al., 2002).
Mécanisme D'action
Orientations Futures
The future directions of research on 4-O-beta-D-Glucopyranosyl-D-mannose could involve further exploration of its enzymatic properties and potential applications in various fields. For instance, the enzyme cellobiose 2-epimerase (CE), which catalyzes the reversible epimerization of cellobiose to 4-O-beta-D-glucopyranosyl-D-mannose, could be studied further for its potential use in industrial applications .
Propriétés
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-VOXHDCLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302784 | |
| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-beta-D-Glucopyranosyl-D-mannose | |
CAS RN |
15761-61-2 | |
| Record name | 4-O-β-D-Glucopyranosyl-D-mannose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Glucopyranosylmannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-BETA-D-GLUCOPYRANOSYL-D-MANNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37556WZ8OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)





![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)



![Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate](/img/structure/B91398.png)